2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide
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Overview
Description
2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is a chemical compound with the molecular formula C10H10ClN3O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target a variety of biological receptors, indicating a broad range of potential targets .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors such as ph, temperature, and the presence of other compounds can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
The compound’s interactions with enzymes, proteins, and other biomolecules have not been extensively studied
Cellular Effects
It is unclear how this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
The temporal effects of 2-chloro-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied
Dosage Effects in Animal Models
Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, have not been conducted .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-oxo-2,3-dihydro-1H-benzimidazole-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of oxidized benzimidazole products.
Reduction: Formation of reduced benzimidazole products.
Hydrolysis: Formation of 2-oxo-2,3-dihydro-1H-benzimidazole-5-amine and propanoic acid.
Scientific Research Applications
2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-piperidinecarbaldehyde: Contains a piperidine ring and an aldehyde group.
Indole Derivatives: Share structural similarities with benzimidazole derivatives and exhibit similar biological activities.
Uniqueness
2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is unique due to its specific substitution pattern and the presence of the propanamide group, which may confer distinct biological properties compared to other benzimidazole derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology research .
Properties
IUPAC Name |
2-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-5(11)9(15)12-6-2-3-7-8(4-6)14-10(16)13-7/h2-5H,1H3,(H,12,15)(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVUXOBVQPLOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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